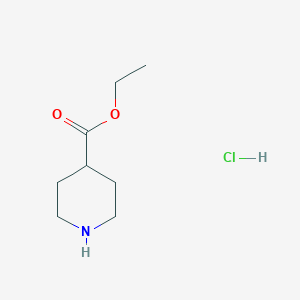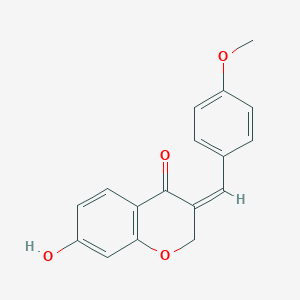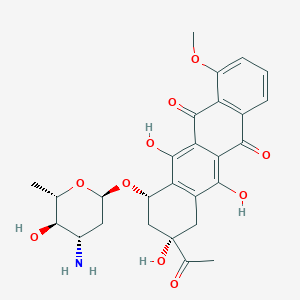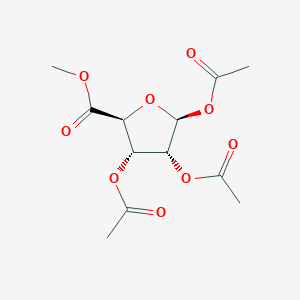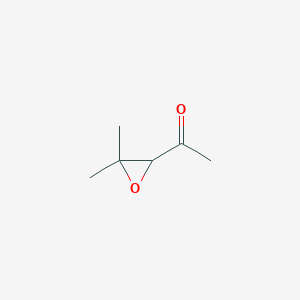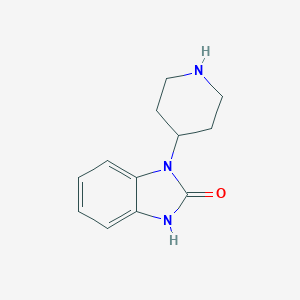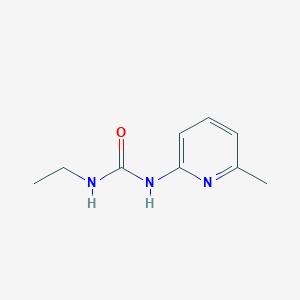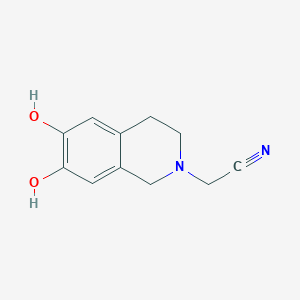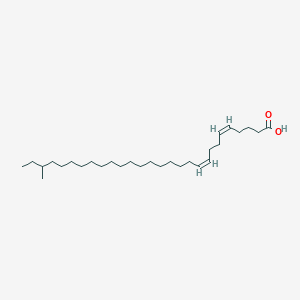
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, also known as MAD, is a naturally occurring fatty acid found in various plants and animals. It has gained attention in recent years due to its potential health benefits and its role in various biological processes. In
Wirkmechanismus
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase, and the modulation of lipid metabolism. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to activate peroxisome proliferator-activated receptors, which play a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of glucose metabolism, and the reduction of inflammation in the body. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its natural occurrence in various plant and animal tissues, making it easily accessible for extraction and analysis. However, one of the limitations of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its low abundance in natural sources, which can make isolation and purification challenging.
Zukünftige Richtungen
There are many future directions for the study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, including further exploration of its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its potential role in the regulation of lipid and glucose metabolism. Additionally, the development of new methods for the synthesis and extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to increased availability and accessibility for further research. The study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could also lead to the development of new therapeutic interventions for various diseases and conditions.
In conclusion, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, or (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, is a naturally occurring fatty acid with potential health benefits and various biological functions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to new insights into its potential therapeutic applications and its role in various biological processes.
Synthesemethoden
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid involves the reaction of 1-bromo-2-octene with methylmagnesium bromide, followed by the oxidative cleavage of the double bond using potassium permanganate. Extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from natural sources involves the isolation of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from plant and animal tissues using various extraction methods.
Wissenschaftliche Forschungsanwendungen
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve glucose metabolism in diabetic patients. Additionally, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
Eigenschaften
CAS-Nummer |
153081-64-2 |
|---|---|
Produktname |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
Molekularformel |
C29H54O2 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-3-28(2)26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
InChI-Schlüssel |
KTQWPVBHBHYYOY-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(C)CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Synonyme |
26-methyl-5,9-octacosadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






